molecular formula C6H4N2O3 B13900384 2-Oxo-2-pyrimidin-5-ylacetic acid

2-Oxo-2-pyrimidin-5-ylacetic acid

Cat. No.: B13900384
M. Wt: 152.11 g/mol
InChI Key: RNCHAENCNCVKJY-UHFFFAOYSA-N
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Description

2-Oxo-2-pyrimidin-5-ylacetic acid is a heterocyclic compound with a pyrimidine ring structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-pyrimidin-5-ylacetic acid typically involves the reaction of 2-amino pyrimidine with an appropriate acid. One common method includes reacting 2-amino pyrimidine with the corresponding acid in the presence of EDC.HCl (1.5 equivalents), DMAP (1.5 equivalents), and dichloromethane as the solvent. The reaction is stirred overnight at 50°C to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-pyrimidin-5-ylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Oxo-2-pyrimidin-5-ylacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-2-pyrimidin-5-ylacetic acid involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it interferes with the signaling pathways that bacteria use to communicate and form biofilms. This disruption can prevent the bacteria from coordinating their activities, thereby reducing their ability to cause infections .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2-pyrimidin-5-ylacetic acid is unique due to its pyrimidine ring, which provides distinct chemical properties and reactivity compared to other heterocyclic compounds. Its ability to act as a quorum sensing inhibitor sets it apart from many other compounds in its class .

Properties

Molecular Formula

C6H4N2O3

Molecular Weight

152.11 g/mol

IUPAC Name

2-oxo-2-pyrimidin-5-ylacetic acid

InChI

InChI=1S/C6H4N2O3/c9-5(6(10)11)4-1-7-3-8-2-4/h1-3H,(H,10,11)

InChI Key

RNCHAENCNCVKJY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)C(=O)C(=O)O

Origin of Product

United States

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